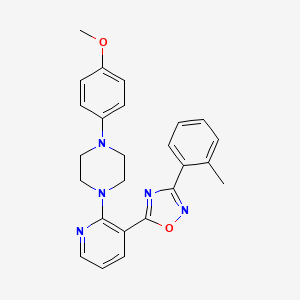
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as PSB-0739, is a novel small molecule inhibitor of the protease-activated receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and cancer progression. PSB-0739 has been shown to have potential therapeutic applications in these areas, making it an interesting subject for scientific research.
作用機序
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide acts as a selective antagonist of PAR2, blocking its activation by proteases. PAR2 activation has been implicated in various physiological processes, including inflammation, pain, and cancer progression. By blocking PAR2 activation, this compound may have therapeutic potential in these areas.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in mouse models of IBD, reducing inflammation and improving disease symptoms. In addition, this compound has been found to inhibit cancer cell growth and migration in vitro and in vivo. These effects are likely due to the blockade of PAR2 activation by this compound.
実験室実験の利点と制限
One advantage of using 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its selectivity for PAR2, which allows for more specific targeting of this receptor. However, one limitation is that this compound may not be effective in all disease models, as PAR2 activation may not be involved in all pathological processes.
将来の方向性
There are several future directions for research on 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit cancer cell growth and migration in vitro and in vivo. Further research is needed to determine its efficacy in different types of cancer and to explore its mechanism of action in cancer cells.
Another area of interest is the potential use of this compound in the treatment of pain and inflammation. PAR2 activation has been implicated in these processes, and this compound has been shown to have anti-inflammatory effects in mouse models of IBD. Further research is needed to determine its efficacy in other models of pain and inflammation.
In addition, the development of new PAR2 inhibitors, including this compound, may have implications for the treatment of other diseases involving PAR2 activation, such as cardiovascular disease and diabetes. Further research is needed to fully explore the potential therapeutic applications of this compound and other PAR2 inhibitors.
合成法
The synthesis of 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine to form 4-(pyrrolidin-1-ylsulfonyl)benzene. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been studied for its potential therapeutic applications in various disease models. In a study of inflammatory bowel disease (IBD) in mice, this compound was shown to reduce inflammation and improve disease symptoms. In another study, this compound was found to inhibit cancer cell growth and migration in vitro and in vivo, suggesting its potential as an anticancer agent. Further research is needed to fully explore the therapeutic potential of this compound in these and other disease models.
特性
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c19-28(23,24)16-7-3-14(4-8-16)20-18(22)13-27-15-5-9-17(10-6-15)29(25,26)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMGYRXBFUSEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)

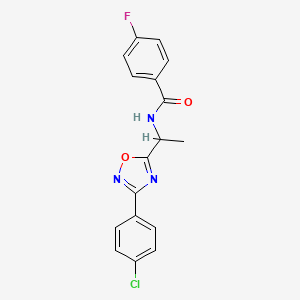
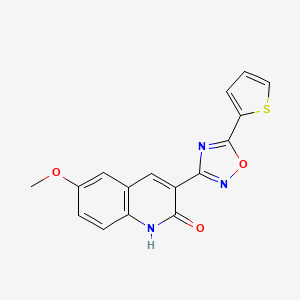

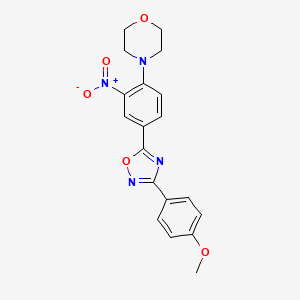
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)

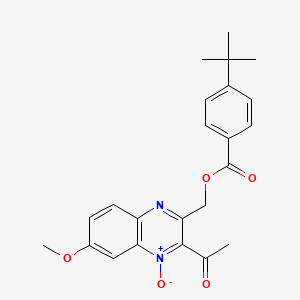
![4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7696070.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)


